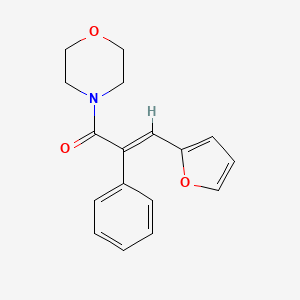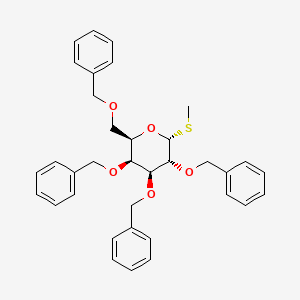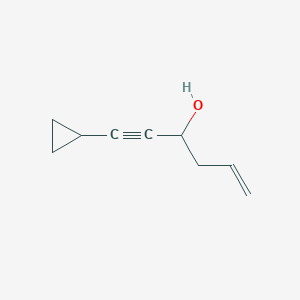
1-Cyclopropylhex-5-en-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylhex-5-en-1-yn-3-ol is an organic compound with the molecular formula C9H12O It features a cyclopropyl group attached to a hexenynol backbone, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylhex-5-en-1-yn-3-ol typically involves the cyclopropanation of an appropriate hexenynol precursor. One common method is the reaction of an alkene with a carbene or carbenoid, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reactivity of the carbene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to manage the highly reactive intermediates, and employing purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylhex-5-en-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: SOCl2 in pyridine at 0°C to room temperature.
Major Products:
Oxidation: 1-Cyclopropylhex-5-en-1-yn-3-one.
Reduction: 1-Cyclopropylhex-5-en-1-ene or 1-Cyclopropylhexane.
Substitution: 1-Cyclopropylhex-5-en-1-yn-3-chloride or 1-Cyclopropylhex-5-en-1-yn-3-bromide.
Applications De Recherche Scientifique
1-Cyclopropylhex-5-en-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropyl groups, providing insights into enzyme specificity and mechanism.
Industry: Used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylhex-5-en-1-yn-3-ol depends on its specific application. In chemical reactions, the cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can participate in further transformations. The alkyne and alkene functionalities provide sites for addition reactions, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
1-Cyclopropylhex-5-en-1-ol: Similar structure but lacks the alkyne group.
1-Cyclopropylhex-5-yn-3-ol: Similar structure but lacks the alkene group.
Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol backbone.
Uniqueness: 1-Cyclopropylhex-5-en-1-yn-3-ol is unique due to the presence of both alkyne and alkene groups along with the cyclopropyl ring. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-cyclopropylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-2-3-9(10)7-6-8-4-5-8/h2,8-10H,1,3-5H2 |
Clé InChI |
HEOCRISLQLQBOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C#CC1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


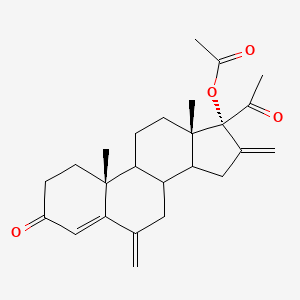
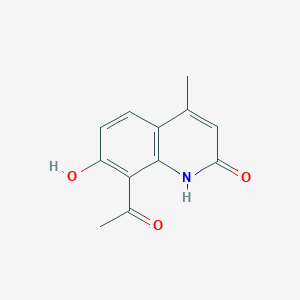
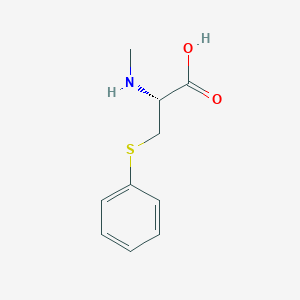
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
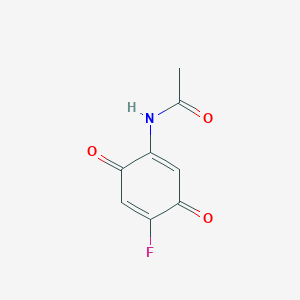
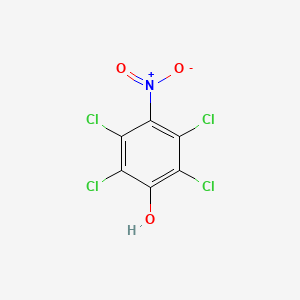


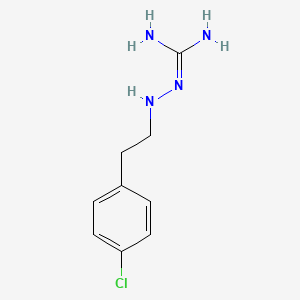
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
